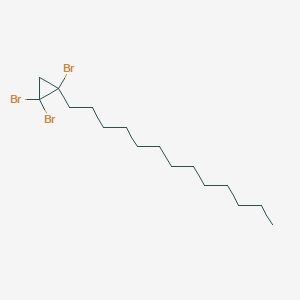
Tridecanal, 13-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecanal, 13-(phenylmethoxy)-: is an organic compound with the molecular formula C20H32O2 It is a long-chain fatty aldehyde with a phenylmethoxy group attached to the 13th carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tridecanal, 13-(phenylmethoxy)- typically involves the reaction of tridecanal with phenylmethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of Tridecanal, 13-(phenylmethoxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tridecanal, 13-(phenylmethoxy)- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 13-(phenylmethoxy)tridecanoic acid.
Reduction: 13-(phenylmethoxy)tridecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tridecanal, 13-(phenylmethoxy)- is used as a model compound in the development of nonradioactive assays for enzymes such as 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) employing the Hantzsch reaction .
Biology: The compound is studied for its role as a volatile oil component in plants and its potential as a human metabolite .
Medicine: Research is ongoing to explore the potential therapeutic applications of Tridecanal, 13-(phenylmethoxy)-, particularly in the development of new drugs targeting specific metabolic pathways.
Industry: In the industrial sector, Tridecanal, 13-(phenylmethoxy)- is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of Tridecanal, 13-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which may play a role in its biological activity. The phenylmethoxy group may also contribute to its binding affinity and specificity for certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Tridecanal: A long-chain fatty aldehyde without the phenylmethoxy group.
13-(phenylmethoxy)tridecanoic acid: The oxidized form of Tridecanal, 13-(phenylmethoxy)-.
13-(phenylmethoxy)tridecanol: The reduced form of Tridecanal, 13-(phenylmethoxy)-.
Uniqueness: Tridecanal, 13-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential biological activities. This functional group enhances its reactivity and specificity in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
573673-71-9 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
13-phenylmethoxytridecanal |
InChI |
InChI=1S/C20H32O2/c21-17-13-8-6-4-2-1-3-5-7-9-14-18-22-19-20-15-11-10-12-16-20/h10-12,15-17H,1-9,13-14,18-19H2 |
Clé InChI |
RLKYDYXYQBEMPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
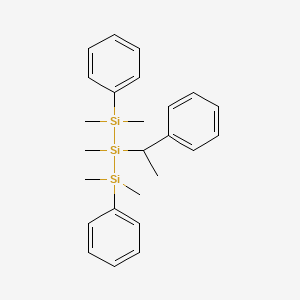
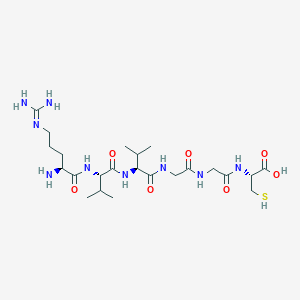
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
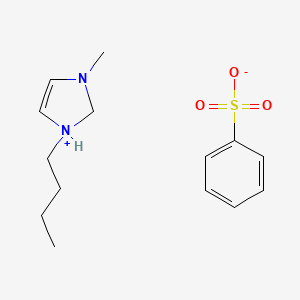
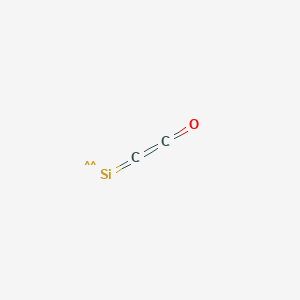
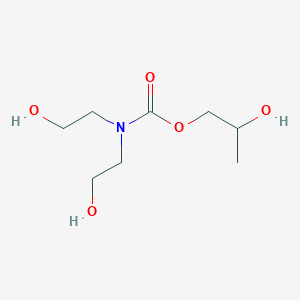
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)

